molecular formula C4H5NOS B1350391 4-Hydroxymethylthiazole CAS No. 7036-04-6

4-Hydroxymethylthiazole

Cat. No.: B1350391
CAS No.: 7036-04-6
M. Wt: 115.16 g/mol
InChI Key: WQVOUANKVCYEIQ-UHFFFAOYSA-N
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Safety and Hazards

4-Hydroxymethylthiazole can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, or vapors. Contact with skin and eyes should also be avoided. Use of personal protective equipment and chemical impermeable gloves is advised. It should be handled in a well-ventilated place, and all sources of ignition should be removed .

Biochemical Analysis

Biochemical Properties

4-Hydroxymethylthiazole plays a crucial role in biochemical reactions, particularly in the biosynthesis of thiamine (vitamin B1). It interacts with several enzymes and proteins, including thiazole kinase (ThiM), which phosphorylates this compound to form 4-methyl-5-(2-phosphoethyl)thiazole . This interaction is essential for the thiamine biosynthesis pathway, highlighting the importance of this compound in cellular metabolism.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of enzymes involved in thiamine biosynthesis, thereby impacting the overall metabolic flux within cells . Additionally, this compound may modulate the expression of genes related to thiamine metabolism, further influencing cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with enzymes and other biomolecules. For instance, it binds to thiazole kinase (ThiM) and undergoes phosphorylation, which is a critical step in the thiamine biosynthesis pathway . This binding interaction is essential for the activation of the enzyme and subsequent biochemical reactions. Additionally, this compound may act as an inhibitor or activator of other enzymes, thereby modulating their activity and influencing metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound has been observed to affect cellular function, including alterations in metabolic pathways and enzyme activity . These temporal effects are important considerations for experimental design and data interpretation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to support normal cellular function and metabolic processes. At high doses, this compound may exhibit toxic or adverse effects, including enzyme inhibition and disruption of metabolic pathways . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is beneficial, while exceeding this range can lead to toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to thiamine biosynthesis. It interacts with enzymes such as thiazole kinase (ThiM) and other cofactors that facilitate its conversion to thiamine derivatives . This compound also influences metabolic flux and metabolite levels within cells, contributing to the overall regulation of cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cellular membranes and ensure its proper localization within the cell . The distribution of this compound is crucial for its function, as it needs to reach specific cellular compartments to participate in biochemical reactions .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity. It is primarily found in the cytoplasm, where it interacts with enzymes involved in thiamine biosynthesis . Additionally, post-translational modifications and targeting signals may direct this compound to other organelles, influencing its function and activity within the cell .

Chemical Reactions Analysis

4-Hydroxymethylthiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium borohydride, methanol, and ammonium chloride .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of thiazole-4-carboxaldehyde with sodium borohydride yields this compound as the major product .

Properties

IUPAC Name

1,3-thiazol-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NOS/c6-1-4-2-7-3-5-4/h2-3,6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVOUANKVCYEIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376816
Record name 4-Hydroxymethylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7036-04-6
Record name 4-Hydroxymethylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1,3-thiazol-4-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential applications of 4-hydroxymethylthiazole derivatives in sensing applications?

A1: Research suggests that incorporating this compound into polyether structures can create compounds sensitive to silver ions. These compounds, when integrated into PVC-based ion-selective membranes, display promising selectivity towards silver(I) ions. [] The sensitivity towards silver(I) ions depends on the length of the polyether chain connecting the this compound units. Specifically, for phenylthiazole derivatives, a chain length greater than five ether units (CH2OCH2) is necessary to achieve near-Nernstian response. [] This finding highlights the potential for tailoring the sensing properties of these materials by adjusting the molecular structure.

Q2: Can you describe a synthetic method for producing 2-isopropyl-4-(methylaminomethyl)thiazole and its advantages?

A2: One method starts with 2,2-dimethyl-4-methylene-1,3-dioxane. It undergoes an addition reaction with a halogenating agent, followed by condensation with 2-methylpropanethioamide to yield 2-isopropyl-4-hydroxymethylthiazole. [] This intermediate is then chlorinated to obtain 2-isopropyl-4-chloromethylthiazole, which undergoes a substitution reaction with methylamine to finally yield 2-isopropyl-4-(methylaminomethyl)thiazole. [] This method is considered advantageous due to its straightforward procedure, mild reaction conditions, and avoidance of highly toxic starting materials, making it potentially suitable for industrial-scale production. []

Q3: Has this compound been identified in natural sources?

A3: Yes, a derivative of this compound, named aeruginol [2-(2'-hydroxyphenyl)-4-hydroxymethylthiazole], has been isolated from cultures of the bacterium Pseudomonas aeruginosa UI 29791. [] This discovery suggests a potential biosynthetic connection between aeruginol and aeruginoic acid, another metabolite produced by this bacterium. []

Q4: Are there any studies investigating the structure-activity relationship of this compound derivatives?

A4: While not directly focusing on this compound itself, a study explored the structure-activity relationship of its derivatives by synthesizing a series of polyethers containing thiazole and oxazole subcyclic moieties. [] The research specifically examined the impact of the polyether chain length, the nature of terminal substituents on the thiazole ring, and the orientation of the oxazole ring on the potentiometric properties of these compounds. [] These findings offer valuable insights into the relationship between structural modifications and the electrochemical behavior of this compound derivatives, potentially guiding further development of tailored compounds for specific applications.

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